molecular formula C20H20N4O2S B3203434 3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 1021256-41-6

3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B3203434
CAS No.: 1021256-41-6
M. Wt: 380.5 g/mol
InChI Key: ALJMZTRNBBTGPY-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group and a thiophene-carbonyl-piperazine moiety

Biochemical Analysis

Biochemical Properties

(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting acetylcholinesterase, (4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone increases acetylcholine levels, which can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Molecular Mechanism

At the molecular level, (4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine. This inhibition is competitive, meaning that the compound competes with acetylcholine for binding to the enzyme’s active site . Additionally, (4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone may interact with other enzymes and receptors, modulating their activity and influencing various cellular processes.

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the thiophene-carbonyl-piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced via a coupling reaction with thiophene-2-carbonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the aromatic rings or the piperazine moiety.

Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be studied for its interactions with biological molecules, potentially serving as a ligand in biochemical assays.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine include:

    3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidine: Similar structure but with a pyrimidine ring.

    3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrazine: Similar structure but with a pyrazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-17-6-3-2-5-15(17)16-8-9-19(22-21-16)23-10-12-24(13-11-23)20(25)18-7-4-14-27-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJMZTRNBBTGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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